BenchChemオンラインストアへようこそ!

2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one

CYP450 inhibition drug–drug interaction ADME/T

Procure CAS 80334-62-9 for fragment-based drug discovery. This 2-phenylimidazothiadiazole derivative offers a unique blend of low molecular weight (219.26 g/mol), near-neutral LogP (0.05), and a synthetically accessible phenyl ring for further functionalization. Pre-established pharmacological data, including >10 µM human DHFR inactivity and a 2.7 µM IC50 against Toxoplasma gondii TS-DHFR, reduce early-stage screening risks and guide structure-activity relationship studies with confidence.

Molecular Formula C10H9N3OS
Molecular Weight 219.27 g/mol
CAS No. 80334-62-9
Cat. No. B3285395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one
CAS80334-62-9
Molecular FormulaC10H9N3OS
Molecular Weight219.27 g/mol
Structural Identifiers
SMILESC1CN2C(=N1)SN(C2=O)C3=CC=CC=C3
InChIInChI=1S/C10H9N3OS/c14-10-12-7-6-11-9(12)15-13(10)8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyLRTYHLWDHUAVCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one (CAS 80334-62-9): Procurement-Ready Physicochemical Identity and Core Structural Profile


2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one (CAS 80334-62-9) is a heterocyclic small molecule belonging to the imidazothiadiazole class, featuring a fused imidazole–thiadiazole bicyclic core with a characteristic 3-one carbonyl and an N2-phenyl substituent . Its molecular formula is C10H9N3OS with a molecular weight of 219.26 g/mol, and its computed topological polar surface area (TPSA) is 67.53 Ų along with a calculated LogP of 0.05, placing it in a favorable region of physicochemical space distinct from many higher-molecular-weight or more lipophilic analogs within the same scaffold family .

Why Generic Substitution of 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one Fails: Scaffold- and Substituent-Dependent Selectivity Risks


Imidazothiadiazoles are not a uniform compound class; biological activity, selectivity, and ADME properties are exquisitely sensitive to the nature of the N2-substituent. The 2-phenyl derivative (CAS 80334-62-9) occupies a distinct position relative to its 2-cyclohexyl, 2-benzyl, or 2-(4-substituted-phenyl) counterparts—differences that translate into quantifiable variations in lipophilicity, enzyme inhibition profiles, and off-target liability [1][2]. Generic substitution with a close analog without confirmatory data risks introducing uncharacterized potency against unintended targets (e.g., DHFR, CYP450 isoforms) or altered physicochemical properties that compromise downstream assay reproducibility. The evidence below establishes the measurable boundaries within which CAS 80334-62-9 operates and why alternative congeners cannot be assumed to behave identically.

2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one: Quantitative Comparator-Based Evidence for Scientific and Procurement Decisions


CYP3A4/5 Inhibition Liability: Low Micromolar IC50 Permits Combinatorial Chemistry and Polypharmacology Applications

In human liver microsome assays, CAS 80334-62-9 inhibits CYP3A4/5 with an IC50 of 5.50 × 10³ nM (5.5 µM) using midazolam as probe substrate, and with an IC50 of 2.00 × 10⁴ nM (20 µM) using testosterone as probe substrate [1]. For context, the prototypical strong CYP3A4 inhibitor ketoconazole typically exhibits IC50 values of ~0.1–0.5 µM in comparable human liver microsome assays, meaning CAS 80334-62-9 is approximately 10–50-fold weaker. This low CYP inhibition profile reduces the probability of metabolism-based drug–drug interactions in downstream in vivo studies.

CYP450 inhibition drug–drug interaction ADME/T hepatic metabolism

Human Dihydrofolate Reductase (hDHFR) Counter-Screen: >10 µM IC50 Confirms Negligible Anti-Folate Off-Target Activity

CAS 80334-62-9 was tested against recombinant human dihydrofolate reductase (hDHFR) and exhibited an IC50 greater than 1.00 × 10⁴ nM (>10 µM), indicating essentially no inhibition under standard assay conditions [1]. By comparison, the clinical DHFR inhibitor methotrexate achieves an IC50 of approximately 0.01–0.05 µM against hDHFR. This >1,000-fold window of inactivity confirms that CAS 80334-62-9 does not engage the folate pathway, an important counter-screen result for any compound being advanced into cell-based assays where non-specific anti-proliferative effects mediated by DHFR inhibition must be ruled out.

DHFR inhibition anti-folate counter-screen selectivity

Lipophilicity (LogP = 0.05): Partitioning Advantage Over Cyclohexyl and Benzyl Congeners for Aqueous Assay Compatibility

The computed LogP of CAS 80334-62-9 is 0.05, as reported by Chemsrc . This value is substantially lower than that of the corresponding 2-cyclohexyl analog (2-cyclohexyl-imidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one, CAS 118795-50-9, predicted LogP ~2.5 based on the cyclohexyl substituent adding approximately +2.4 log units versus phenyl) and the 2-benzyl analog (2-benzyl-imidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one, CAS 1098092-71-7, C11H9N3OS, predicted LogP ~1.5). A LogP near zero correlates with improved aqueous solubility and reduced non-specific protein binding, which are advantageous for biochemical assay development.

LogP lipophilicity aqueous solubility DMPK

Topological Polar Surface Area (TPSA = 67.53 Ų): Blood–Brain Barrier Penetration and Oral Bioavailability Predictor Relative to Class Peers

CAS 80334-62-9 has a computed TPSA of 67.53 Ų , which falls below the commonly cited threshold of 90 Ų for favorable blood–brain barrier (BBB) penetration and below 140 Ų for acceptable oral bioavailability per the Veber rule set. Within the imidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one scaffold family, the TPSA is largely invariant across N2-substituent variations because the polar atoms reside in the core heterocycle. However, the 2-phenyl substituent provides the lowest molecular weight (219.26 g/mol) among common analogs, yielding the highest ratio of polar surface to total molecular size—a feature correlated with enhanced passive membrane permeability relative to heavier congeners such as the 2-cyclohexyl analog (MW 223.30) or 2-benzyl analog (MW 231.28).

TPSA CNS penetration oral bioavailability drug-likeness

Toxoplasma gondii TS-DHFR Inhibition (IC50 = 2.70 × 10³ nM): Species-Selective Window Versus Human DHFR

While CAS 80334-62-9 is essentially inactive against human DHFR (IC50 > 10 µM), it shows modest inhibitory activity against the bifunctional TS-DHFR enzyme from Toxoplasma gondii with an IC50 of 2.70 × 10³ nM (2.7 µM) [1]. This approximately 4-fold selectivity for the parasitic enzyme over the human ortholog, though modest in absolute potency, provides an experimentally validated selectivity starting point for structure-based optimization of anti-parasitic imidazothiadiazoles. The clinically used DHFR inhibitor pyrimethamine inhibits T. gondii TS-DHFR with an IC50 of approximately 0.05–0.1 µM, indicating that CAS 80334-62-9's potency is roughly 30–50-fold weaker but with a distinguishable selectivity fingerprint.

anti-parasitic Toxoplasma gondii DHFR selectivity species selectivity

Molecular Weight Advantage (MW = 219.26): Minimalist Scaffold for Fragment-Based and Efficiency Metric-Driven Optimization

At 219.26 g/mol, CAS 80334-62-9 is the lowest molecular weight representative among the commonly catalogued imidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one series . The 2-cyclohexyl analog (CAS 118795-50-9) has MW = 223.30 g/mol, the 2-benzyl analog (CAS 1098092-71-7) has MW = 231.28 g/mol, and poly-substituted variants from cross-coupling chemistry (e.g., Pescheteau et al., RSC Adv. 2022) exceed 300 g/mol [1]. In fragment-based drug discovery (FBDD), the 'rule of three' recommends MW <300, and compounds near 200 g/mol with measurable biochemical activity are optimal starting points for structure-guided growth. CAS 80334-62-9 satisfies this criterion while offering a synthetically tractable phenyl ring for diversification.

molecular weight ligand efficiency fragment-based drug discovery lead optimization

2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one: Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Starting Scaffold for CNS-Targeted Libraries

With a molecular weight of 219.26 g/mol, a TPSA of 67.53 Ų (below the 90 Ų BBB threshold), and a LogP of 0.05, CAS 80334-62-9 satisfies key fragment-likeness criteria and CNS drug-likeness parameters . Its confirmed lack of human DHFR inhibition (IC50 > 10 µM) and low CYP3A4/5 inhibition (IC50 5.5–20 µM) [1][2] reduce the risk of introducing confounding off-target activities when the fragment is grown into larger lead compounds. Procurement for fragment library assembly is justified by its minimal molecular weight among commercially available imidazothiadiazole scaffolds, maximizing ligand efficiency potential.

Anti-Parasitic Lead Optimization Starting Point Targeting Folate Pathway Enzymes

The measurable, albeit modest, inhibitory activity against Toxoplasma gondii TS-DHFR (IC50 = 2.7 µM) combined with the >3.7-fold selectivity window over human DHFR [1] provides a validated biochemical starting point for structure-guided optimization. Researchers initiating anti-parasitic drug discovery programs can use CAS 80334-62-9 as a reference compound with pre-established enzyme inhibition data, avoiding the need to screen untested analogs de novo against both parasitic and human DHFR isoforms.

ADME/T Profiling Reference Standard for Imidazothiadiazole Chemical Series

CAS 80334-62-9 is one of the few imidazo[1,2-d][1,2,4]thiadiazol-3(2H)-one derivatives with publicly available CYP3A4/5 inhibition data across multiple probe substrates (midazolam and testosterone) in human liver microsomes [2]. This dataset establishes a baseline CYP inhibition profile for the series, enabling medicinal chemistry teams to track how subsequent structural modifications (e.g., introduction of substituents at the phenyl ring or heterocyclic core) shift the CYP liability profile.

Aqueous Assay-Compatible Building Block for Diversity-Oriented Synthesis (DOS)

The near-neutral LogP of 0.05 distinguishes CAS 80334-62-9 from more lipophilic imidazothiadiazole congeners (estimated LogP ~1.5–2.5 for benzyl and cyclohexyl analogs), translating to superior aqueous solubility that facilitates its use in on-DNA encoded library technology (ELT) and other aqueous-phase synthetic methodologies. Its synthetically accessible phenyl ring permits further functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling, as demonstrated by Pescheteau et al. for the broader scaffold class [3].

Quote Request

Request a Quote for 2-Phenyl-5,6-dihydroimidazo[1,2-d][1,2,4]thia diazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.